Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

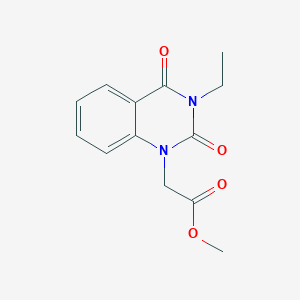

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic structures containing quinazoline rings. The primary systematic name "Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate" describes the complete molecular structure through a methodical approach that identifies each functional group and substituent position. The nomenclature begins with the ester functionality, specifically the methyl acetate portion, followed by the complex quinazoline ring system with its specific substitution pattern.

The structural representation reveals a quinazoline core structure consisting of a fused benzene and pyrimidine ring system, with characteristic positioning of functional groups that define the compound's unique properties. The molecule features a 2,4-dioxo substitution pattern on the quinazoline ring, indicating the presence of two carbonyl groups at positions 2 and 4 of the heterocyclic system. The ethyl substituent at position 3 of the quinazoline ring adds to the structural complexity, while the acetate ester group provides additional functionality through its connection at the nitrogen atom at position 1 of the ring system.

The three-dimensional structural representation of this compound demonstrates the spatial arrangement of atoms and functional groups, which influences its chemical reactivity and intermolecular interactions. The quinazoline ring system adopts a planar configuration, while the ethyl and acetate substituents introduce conformational flexibility that can affect the molecule's overall geometry and chemical behavior. The systematic nomenclature accurately captures these structural features through its hierarchical naming system that prioritizes the most significant functional groups and structural elements.

Properties

IUPAC Name |

methyl 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-14-12(17)9-6-4-5-7-10(9)15(13(14)18)8-11(16)19-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNJSDJBJBWZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-ethylquinazoline-2,4-dione Precursors

A novel rearrangement method is employed starting from 2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazide derivatives. The hydrazide is treated with sodium nitrite and hydrochloric acid at 0 °C to form an azide intermediate, which upon treatment with triethylamine in ethyl acetate undergoes rearrangement to yield the quinazoline-2,4-dione core (3a-d).

Alternatively, 3-phenylquinazoline-2,4-dione can be prepared by refluxing anthranilic acid with phenyl isocyanate in acetonitrile for 4 hours.

Alkylation with Ethyl Chloroacetate

The quinazoline dione (3a-d) is then alkylated at the N-1 position with ethyl chloroacetate in the presence of sodium hydride (60% dispersion in mineral oil) in dry dimethylformamide (DMF) at 90 °C for 6 hours. This reaction introduces the 2-(acetate) side chain, forming ethyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (7a-d).

After completion, the reaction mixture is evaporated under reduced pressure, and the product is recrystallized from ethanol or ethyl alcohol to obtain pure crystals.

Conversion to Methyl Ester

Though the alkylation is often performed with ethyl chloroacetate, methyl esters can be similarly prepared by using methyl chloroacetate under analogous conditions in DMF with sodium hydride as base.

Density Functional Theory (DFT) calculations at the B3LYP/6-311G level have been applied to study the chemoselectivity of the azide rearrangement and alkylation steps, confirming the preferential N-1 alkylation and stability of the quinazoline-2,4-dione framework.

- The azide coupling method provides a mild and efficient route to 3-substituted quinazoline-2,4-diones.

- Sodium hydride in DMF effectively deprotonates the quinazoline nitrogen for nucleophilic substitution with haloacetate esters.

- The reaction conditions are mild (room temperature to 90 °C) and afford good yields (67-81%).

- The method allows for structural diversity by varying the alkyl substituents on the quinazoline ring.

- Purification by recrystallization yields analytically pure methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate suitable for further biological evaluation.

The preparation of methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is accomplished through a two-step synthetic strategy involving:

- Formation of the quinazoline-2,4-dione core via azide rearrangement.

- N-alkylation with methyl chloroacetate in the presence of sodium hydride in DMF.

This method is supported by experimental data and theoretical studies, offering a reliable, scalable, and chemoselective approach to this biologically relevant compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the quinazolinone ring to a more reduced form.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate has shown significant antimicrobial properties against various microorganisms. In a study examining its efficacy against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, the compound exhibited promising results with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Candida albicans | 10.0 |

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 7.52 |

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various synthesized quinazoline derivatives, Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate was among the top performers against multidrug-resistant bacterial strains. The study utilized well diffusion methods to evaluate the efficacy and established a correlation between structural modifications and enhanced antimicrobial activity .

Case Study 2: Cancer Cell Line Studies

A comprehensive study focused on the antiproliferative effects of methyl derivatives on human cancer cell lines revealed that Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate effectively reduced cell viability in a dose-dependent manner. The findings suggested that modifications to the quinazoline structure could lead to improved therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity due to variations in substituents and functional groups. Below is a detailed comparison of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate with analogous compounds:

Structural Analogues

Key Differences and Implications

- The thioacetate group in Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate introduces sulfur, which may enhance radical scavenging or metal-binding properties .

Synthetic Accessibility :

- The target compound requires conventional alkylation steps, whereas the thioacetate derivative is synthesized via greener methods (microwave-assisted, solvent-free), reducing environmental impact .

- Phosphonic acid derivatives (e.g., 3a) involve complex deprotection steps (TMSBr), limiting scalability but improving water solubility for biological applications .

Commercial and Biological Relevance :

- The ethyl ester variant (Ethyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate) is priced lower ($310–$810/g) than the methyl ester target compound ($188–$399/250 mg), reflecting differences in production complexity .

- Phosphonic acid derivatives are prioritized in nucleotide-based drug discovery due to their resemblance to natural phosphorylated metabolites .

Biological Activity

Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate (CAS: 882070-64-6) is a compound derived from the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- Structure : The compound features a quinazoline core with a methyl ester group and an ethyl substituent, contributing to its biological properties.

Antimicrobial Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate have been shown to possess antibacterial and antifungal activities. A study highlighted that certain quinazoline derivatives exhibited effective inhibition against various microbial strains, suggesting potential use in treating infections .

Anticancer Properties

Research has demonstrated the anticancer potential of quinazoline derivatives. In vitro studies indicate that methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate may inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have been tested against lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines, showing promising cytotoxic effects .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.9 ± 1.7 |

| SW-480 | 2.3 ± 0.91 |

| MCF-7 | 5.65 ± 2.33 |

These results suggest that methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate could be a candidate for further development as an anticancer agent.

Antioxidant Activity

Quinazoline derivatives are also recognized for their antioxidant properties. The ability to scavenge reactive oxygen species (ROS) makes these compounds valuable in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinazoline derivatives revealed that those with a similar structural framework to methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Cytotoxic Evaluation : In a recent evaluation of antiproliferative activities of synthesized quinazoline-pyrimidine hybrids, compounds were tested against multiple cancer cell lines with varying degrees of success in inhibiting cell growth . This highlights the potential of methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate as part of a new class of anticancer agents.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, oxidation, and functional group transformations. For example:

- Step 1: Reacting a quinazolinone precursor (e.g., 3-ethyl-2-thioquinazolin-4-one) with methyl chloroacetate under basic conditions to introduce the acetate moiety.

- Step 2: Oxidation of the thioether group to a ketone using hydrogen peroxide or other oxidizing agents .

- Step 3: Purification via column chromatography or recrystallization, with structural validation using NMR and mass spectrometry (MS) .

Key Considerations:

Q. How is the structural integrity of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate confirmed?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve crystal structure to confirm bond angles, spatial arrangement, and hydrogen bonding patterns (e.g., P21/c space group for similar compounds) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with therapeutic targets like DPP-4?

Methodological Answer:

- Software: Use AutoDock Vina, Schrödinger Suite, or GOLD for docking simulations.

- Preparation:

- Retrieve the target protein structure (e.g., DPP-4, PDB ID: 4A5S) and prepare it by removing water molecules and adding polar hydrogens.

- Generate ligand 3D structures using tools like Open Babel .

- Docking Parameters:

- Set grid boxes to encompass active sites (e.g., residues Tyr547, Glu205, and Trp629 in DPP-4).

- Use Lamarckian genetic algorithm for conformational sampling .

- Validation: Compare binding poses with known inhibitors (e.g., sitagliptin) and validate using RMSD calculations (<2.0 Å acceptable) .

Q. Table 1: Key Residues for DPP-4 Binding (from )

| Residue | Role in Binding | Reference Compound Interaction |

|---|---|---|

| Tyr547 | Hydrophobic interactions | Sitagliptin, Loliolide |

| Glu205 | Hydrogen bonding | Moracin M, Latifoline |

| Trp629 | π-π stacking | Formononetin, Glycitein |

Q. How can contradictory data in binding affinity studies be resolved?

Methodological Answer:

- Experimental Validation:

- Perform site-directed mutagenesis on conflicting residues (e.g., Tyr547 vs. Tyr631) to assess their contribution to binding .

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

- Computational Refinement:

- Conduct molecular dynamics (MD) simulations (e.g., 100 ns runs) to evaluate stability of ligand-protein complexes.

- Analyze root-mean-square fluctuation (RMSF) to identify flexible regions affecting binding .

Q. What analytical strategies are used to identify metabolic transformation products of this compound?

Methodological Answer:

- LC-MS/MS Workflow:

- Sample Preparation: Incubate the compound with liver microsomes or in a microbial fuel cell system (e.g., CW-MFC) .

- Chromatography: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).

- Detection: High-resolution tandem MS (e.g., Q-TOF) to identify fragments and calculate exact masses .

- Key Transformations:

Q. Table 2: Example Transformation Products (Adapted from )

| Product Name | m/z (Observed) | Proposed Structure |

|---|---|---|

| TP283 (Dihydroxy derivative) | 297.08 | Quinazolinone with hydroxylation |

| TP281 (Ester hydrolysis product) | 283.06 | Carboxylic acid analog |

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Modification Sites:

- Assays:

- In Vitro: Enzyme inhibition assays (e.g., DPP-4 IC₅₀ measurements) .

- In Silico: Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.